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Get Quote

An In-depth Technical Guide on the Core Function of the Influenza Virus NP (266-274)
Peptide

Introduction
1.1. Background on Influenza Virus and Cellular Immunity

Influenza A virus is a major human pathogen responsible for seasonal epidemics and

occasional pandemics, posing a significant global health threat. While humoral immunity,

mediated by antibodies against the viral surface glycoproteins hemagglutinin (HA) and

neuraminidase (NA), is crucial for preventing infection, it is often strain-specific. Cellular

immunity, orchestrated by T lymphocytes (T cells), plays a critical role in clearing established

infections and provides broader, cross-reactive protection against different influenza subtypes

by targeting conserved internal viral proteins[1]. Cytotoxic T lymphocytes (CTLs), specifically

CD8+ T cells, are vital for recognizing and eliminating virus-infected cells, thereby limiting viral

replication and disease severity[2][3].

1.2. The Role of Nucleoprotein (NP) in Influenza A Virus

The influenza A virus nucleoprotein (NP) is an internal structural protein that is essential for the

viral life cycle. It encapsidates the viral RNA genome to form the ribonucleoprotein (RNP)
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complex, which is the functional template for viral transcription and replication[1]. Due to its

critical functions, the NP is highly conserved across different influenza A virus subtypes, making

it an attractive target for universal influenza vaccines aimed at inducing broad T-cell-mediated

immunity[1][4].

1.3. Overview of the NP (266-274) Peptide Epitope

The Influenza virus NP (266-274) peptide, with the amino acid sequence Ile-Leu-Arg-Gly-Ser-

Val-Ala-His-Lys (ILRGSVAHK), is a well-characterized, immunogenic epitope derived from the

nucleoprotein of Influenza A virus[5][6][7]. It is specifically recognized by the human immune

system in the context of the Major Histocompatibility Complex (MHC) class I molecule HLA-

A*03:01[6][8]. As an HLA class I-restricted epitope, its primary function is to be presented on

the surface of influenza-infected cells to activate CD8+ T cells, leading to a targeted cytotoxic

response. This peptide is highly conserved among circulating influenza A virus strains, making

it a key target for the cellular immune response.

Core Function of Influenza Virus NP (266-274)
Peptide
2.1. MHC Class I Presentation

The core function of the NP (266-274) peptide begins within a virus-infected cell. The full-length

NP protein is synthesized in the cytoplasm and, like other intracellular proteins, is subject to

degradation by the proteasome. This process generates smaller peptides, including the 9-

amino-acid-long NP (266-274) epitope. These peptides are then transported from the

cytoplasm into the endoplasmic reticulum (ER) via the Transporter associated with Antigen

Processing (TAP). Inside the ER, the NP (266-274) peptide binds to newly synthesized HLA-

A*03:01 molecules. This peptide-MHC complex is then transported to the cell surface for

presentation to the immune system[6].

2.2. Recognition by CD8+ T Cells

Once presented on the surface of an infected cell, the NP (266-274)-HLA-A03:01 complex is
surveyed by circulating CD8+ T cells. Each T cell expresses a unique T-Cell Receptor (TCR)
capable of recognizing a specific peptide-MHC combination. CD8+ T cells with TCRs that
specifically recognize the NP (266-274)-HLA-A03:01 complex will bind to it, initiating the T-cell
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activation process. This interaction is the cornerstone of the adaptive immune system's ability

to detect and respond to virally infected cells.

2.3. Induction of Cytotoxic T Lymphocyte (CTL) Response

The recognition of the NP (266-274) peptide by a specific CD8+ T cell triggers a cascade of

signaling events that lead to T-cell activation, proliferation (clonal expansion), and

differentiation into effector CTLs. These CTLs are equipped with cytotoxic granules containing

perforin and granzymes. Upon re-encountering an infected cell presenting the NP (266-274)

epitope, the CTL releases these cytotoxic molecules, inducing apoptosis (programmed cell

death) in the target cell and effectively halting viral production[4][6]. Studies have confirmed

that the NP (266-274) peptide can sensitize target cells for lysis by influenza-immune CTLs

restricted by HLA-A3[6].

Quantitative Data on NP (266-274) Peptide Function
Quantitative analysis of peptide function is essential for understanding its immunogenicity and

its potential as a vaccine component.

3.1. HLA-A*03 Binding Affinity

The ability of a peptide to bind with sufficient affinity to an MHC molecule is a prerequisite for T-

cell activation. The NP (266-274) peptide has been confirmed to bind to the HLA-A*03

molecule in in vitro peptide binding assays[6]. While a specific dissociation constant (Kd) is not

readily available in the cited literature, its ability to induce CTL responses in HLA-A3 restricted

individuals serves as functional validation of its binding capacity[6].

Peptide Sequence MHC Allele
Binding
Confirmation

Reference

ILRGSVAHK HLA-A*03

Confirmed by in vitro

binding assay and

CTL induction

[6]

3.2. Frequency of NP (266-274)-Specific CD8+ T Cells
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The frequency of peptide-specific T cells in the blood is a key measure of the immune

response. In HLA-A*03:01 positive donors, NP (266-274)-specific CD8+ T cells can be

detected directly ex vivo.

Donor Status
T-Cell
Specificity

Frequency (%
of CD8+ T
cells)

Assay Reference

HLA-A03:01+

Healthy Donors
NP (266-274)

Variable, with

responses

observed in a

subset of donors

Tetramer

Staining / ICS

HLA-A03:01+

Healthy Donors

(n=9)

IAV-Specific

(including NP

265-273)

Frequencies can

increase post-

infection and

persist for years

Dextramer

Staining
[8]

Note: T-cell frequencies are highly variable between individuals, depending on their infection

history and genetic background.

3.3. Cytokine Production Profile of NP (266-274)-Specific CD8+ T Cells

Upon recognition of their cognate epitope, activated CD8+ T cells produce effector cytokines.

The profile of these cytokines provides insight into the quality of the T-cell response.

Intracellular cytokine staining (ICS) has been used to characterize the functional profile of NP

(266-274)-specific CD8+ T cells.

Cytokine Function
Production by NP
(266-274)-specific
CD8+ T cells

Reference

Interferon-gamma

(IFN-γ)

Antiviral activity,

macrophage

activation

Detected in response

to peptide stimulation

Tumor Necrosis

Factor (TNF)

Pro-inflammatory,

induction of apoptosis

Detected in response

to peptide stimulation
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Table based on data from a study where CD8+ T cell lines from HLA-A3+ donors were

stimulated with the NP (266-274) peptide and analyzed by ICS.

Signaling Pathways
4.1. MHC Class I Antigen Presentation Pathway for Influenza NP

The presentation of the NP (266-274) peptide on the cell surface is the culmination of the MHC

class I antigen processing and presentation pathway.

Cytoplasm

Endoplasmic Reticulum Cell Surface

Influenza Virus Viral NP ProteinReplication ProteasomeUbiquitination & Degradation NP Peptides
(incl. 266-274) TAP Transporter

Transport

Peptide Loading
Complex (PLC)HLA-A*03 Molecule NP(266-274)-HLA-A*03

Complex
Peptide Loading Presented

NP(266-274)-HLA-A*03
Transport via Golgi CD8+ T-Cell

Receptor (TCR)
Recognition

Click to download full resolution via product page

Caption: MHC Class I pathway for NP (266-274) peptide presentation.

4.2. T-Cell Receptor (TCR) Signaling Pathway upon NP (266-274) Recognition

The binding of the TCR on a CD8+ T cell to the NP (266-274)-HLA-A*03 complex initiates a

complex signaling cascade leading to T-cell activation.
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Caption: Simplified T-Cell Receptor signaling cascade upon epitope recognition.
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Experimental Protocols
5.1. Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-

secreting cells at the single-cell level. It is commonly used to measure the frequency of

influenza-specific T cells.

Objective: To determine the number of NP (266-274)-specific, IFN-γ-secreting CD8+ T cells in a

population of Peripheral Blood Mononuclear Cells (PBMCs).

Methodology:

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody

overnight at 4°C.

Washing and Blocking: Wash the plate with sterile PBS to remove unbound antibody. Block

the wells with sterile cell culture medium containing 10% fetal bovine serum (FBS) for at

least 1 hour at 37°C to prevent non-specific binding.

Cell Plating: Prepare a single-cell suspension of PBMCs from an HLA-A*03 positive donor.

Add 2x10^5 to 3x10^5 PBMCs per well.

Antigen Stimulation:

Test Wells: Add the NP (266-274) peptide to the wells at a final concentration of 1-10

µg/mL.

Negative Control: Add culture medium only (or a scrambled peptide) to control for

background cytokine secretion.

Positive Control: Add a mitogen like Phytohemagglutinin (PHA) to confirm cell viability and

functionality.

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. During this

time, activated T cells will secrete IFN-γ, which is captured by the antibody on the

membrane.
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Detection:

Discard cells and wash the plate with PBS containing 0.05% Tween-20 (PBST).

Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room

temperature.

Wash the plate and add streptavidin conjugated to an enzyme (e.g., Alkaline Phosphatase

or Horseradish Peroxidase). Incubate for 1 hour.

Wash again and add the enzyme substrate (e.g., BCIP/NBT). Incubate until distinct spots

emerge.

Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using

an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell. Results

are typically expressed as Spot Forming Units (SFU) per million PBMCs.
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Caption: General workflow for an IFN-γ ELISPOT assay.
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5.2. Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique that allows for the simultaneous identification of cell phenotype (via

surface markers like CD8) and function (via intracellular cytokine expression) on a single-cell

basis.

Objective: To determine the frequency and functional profile (e.g., IFN-γ and TNF production) of

NP (266-274)-specific CD8+ T cells.

Methodology:

Cell Stimulation: In a 96-well plate, stimulate 1x10^6 PBMCs per well with the NP (266-274)

peptide (1-10 µg/mL) for approximately 6 hours at 37°C. Include negative and positive

controls as in the ELISPOT assay.

Inhibit Protein Secretion: For the last 4-5 hours of stimulation, add a protein transport

inhibitor such as Brefeldin A or Monensin. This causes cytokines to accumulate inside the

cell, making them detectable.

Surface Staining: Wash the cells and stain them with fluorochrome-conjugated antibodies

against surface markers, such as CD3 (to identify T cells), CD8 (to identify the cytotoxic

subset), and a viability dye (to exclude dead cells). Incubate for 20-30 minutes at 4°C.

Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix the cells

using a formaldehyde-based fixation buffer to preserve their structure. Then, permeabilize

the cell membranes using a saponin-based buffer, which allows antibodies to enter the cell.

Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies

against intracellular cytokines, such as anti-IFN-γ and anti-TNF. Incubate for 30 minutes at

room temperature.

Acquisition: Wash the cells and resuspend them in a suitable buffer (e.g., PBS with 1%

FBS). Acquire the data on a multi-color flow cytometer.

Data Analysis: Using flow cytometry analysis software, gate on live, single CD3+ T cells, then

on the CD8+ subset. Within the CD8+ population, quantify the percentage of cells that are
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positive for IFN-γ and/or TNF in response to the NP (266-274) peptide stimulation, after

subtracting the background from the negative control wells.

Conclusion
The Influenza A virus NP (266-274) peptide (ILRGSVAHK) is a conserved, HLA-A*03-restricted

epitope that serves as a key target for the CD8+ T-cell response to infection. Its presentation by

infected cells leads to the activation of cytotoxic T lymphocytes, which are essential for viral

clearance. The ability to quantify the frequency and function of NP (266-274)-specific T cells

using techniques like ELISPOT and ICS makes this peptide a valuable tool for immunological

monitoring in clinical trials and research. Given its high conservation and demonstrated

immunogenicity, the NP (266-274) epitope and others like it are important components in the

rational design of universal influenza vaccines aimed at inducing broad, long-lasting cellular

immunity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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